1H-Imidazole, 1-(2,4-dimethylbenzoyl)-
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Overview
Description
(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone is a compound that features a combination of a 2,4-dimethylphenyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of imidazole with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1H-Imidazol-1-yl)(phenyl)methanone: Similar structure but lacks the 2,4-dimethyl groups.
(1H-Imidazol-1-yl)(4-methylphenyl)methanone: Contains a single methyl group on the phenyl ring.
(1H-Imidazol-1-yl)(2,4,6-trimethylphenyl)methanone: Contains three methyl groups on the phenyl ring.
Uniqueness
(2,4-Dimethylphenyl)(1H-imidazol-1-yl)methanone is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
481075-69-8 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-11(10(2)7-9)12(15)14-6-5-13-8-14/h3-8H,1-2H3 |
InChI Key |
KSXAZOXYSOOOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=CN=C2)C |
Origin of Product |
United States |
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